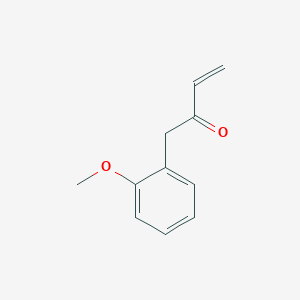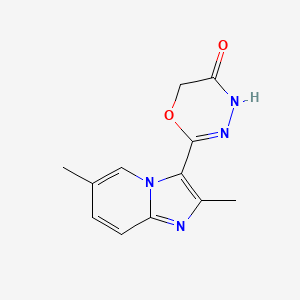
4-Benzofurancarboxylic acid, 2,3-dihydro-2,2-dimethyl-7-nitro-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzofurancarboxylic acid, 2,3-dihydro-2,2-dimethyl-7-nitro-, methyl ester is a complex organic compound belonging to the benzofuran family. . This particular compound features a benzofuran ring system with specific substituents that confer unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzofurancarboxylic acid, 2,3-dihydro-2,2-dimethyl-7-nitro-, methyl ester typically involves multi-step organic reactions. One common method includes the nitration of 2,3-dihydro-2,2-dimethylbenzofuran followed by esterification. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The resulting nitro compound is then subjected to esterification using methanol and a suitable acid catalyst such as sulfuric acid or hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are often employed .
Analyse Chemischer Reaktionen
Types of Reactions
4-Benzofurancarboxylic acid, 2,3-dihydro-2,2-dimethyl-7-nitro-, methyl ester undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Reduction: Sodium hydroxide, water
Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid
Major Products Formed
Reduction: 4-Benzofurancarboxylic acid, 2,3-dihydro-2,2-dimethyl-7-amino-, methyl ester
Hydrolysis: 4-Benzofurancarboxylic acid, 2,3-dihydro-2,2-dimethyl-7-nitro-
Wissenschaftliche Forschungsanwendungen
4-Benzofurancarboxylic acid, 2,3-dihydro-2,2-dimethyl-7-nitro-, methyl ester has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Benzofurancarboxylic acid, 2,3-dihydro-2,2-dimethyl-7-nitro-, methyl ester involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The benzofuran ring system can also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydrobenzofuran: A simpler benzofuran derivative with similar structural features but lacking the nitro and ester groups.
6-Benzofurancarboxylic acid, 2,3-dihydro-2,7-dimethyl-, 2-(3,5-dimethylbenzoyl)-2-(1,1-dimethylethyl)hydrazide: A more complex benzofuran derivative with additional substituents that confer different chemical properties.
Uniqueness
4-Benzofurancarboxylic acid, 2,3-dihydro-2,2-dimethyl-7-nitro-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C12H13NO5 |
|---|---|
Molekulargewicht |
251.23 g/mol |
IUPAC-Name |
methyl 2,2-dimethyl-7-nitro-3H-1-benzofuran-4-carboxylate |
InChI |
InChI=1S/C12H13NO5/c1-12(2)6-8-7(11(14)17-3)4-5-9(13(15)16)10(8)18-12/h4-5H,6H2,1-3H3 |
InChI-Schlüssel |
QNZBNHRNJJBUEY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=C(C=CC(=C2O1)[N+](=O)[O-])C(=O)OC)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-[(6,7-Dimethoxy-4-quinolyl)oxy]-3-methyl-aniline](/img/structure/B8429914.png)



